Product packaging for 11-Tridecen-1-ol, (Z)-(Cat. No.:CAS No. 34010-24-7)

11-Tridecen-1-ol, (Z)-

Cat. No.: B14682827
CAS No.: 34010-24-7
M. Wt: 198.34 g/mol
InChI Key: VRXBMTCDQIOJAN-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry and Chemical Ecology

(Z)-11-Tridecen-1-ol is a member of a large family of long-chain unsaturated alcohols that are widespread in nature, particularly in the insect world. In the realm of natural products chemistry, research has focused on the isolation, identification, and synthesis of this and related compounds. Its specific isomeric form, with the double bond at the 11th carbon in a cis or (Z) configuration, is critical for its biological activity.

Chemical ecology, the study of chemically-mediated interactions between organisms, is where (Z)-11-Tridecen-1-ol gains its prominence. It serves as a semiochemical, a chemical signal that carries information between individuals. Specifically, it often acts as a female-emitted sex pheromone, attracting males of the same species for mating. The high specificity of these signals is a cornerstone of reproductive isolation among closely related species.

Overview of Research Trajectories and Scholarly Contributions concerning (Z)-11-Tridecen-1-ol

Initial research on (Z)-11-Tridecen-1-ol and its derivatives centered on its identification from insect species. Subsequent scholarly efforts have branched into several key areas:

Synthesis: Numerous synthetic routes have been developed to produce (Z)-11-Tridecen-1-ol and its acetate (B1210297) ester with high stereoselectivity. These syntheses are crucial for confirming the structure of the natural pheromone and for producing sufficient quantities for field studies and practical applications.

Biosynthesis: Investigations into the biosynthetic pathways of moth sex pheromones, including those derived from (Z)-11-Tridecen-1-ol, have revealed a series of desaturation and chain-shortening or chain-lengthening enzymatic reactions starting from common fatty acids.

Biological Function: Extensive research has been conducted on the role of (Z)-11-Tridecen-1-ol as a sex attractant for various moth species. This includes electroantennogram (EAG) studies to measure the response of male antennae to the compound and field trapping experiments to assess its efficacy in attracting target insects.

Pest Management: The knowledge gained from this research has been applied to develop environmentally benign pest management strategies. These include using (Z)-11-Tridecen-1-ol and its derivatives as lures in traps for monitoring pest populations and in mating disruption, a technique that saturates an area with synthetic pheromones to prevent males from finding females.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of (Z)-11-Tridecen-1-ol.

PropertyValue
Molecular Formula C13H26O
Molecular Weight 198.35 g/mol epa.gov
CAS Registry Number 34010-24-7 epa.gov
Appearance Colorless oil
IUPAC Name (Z)-tridec-11-en-1-ol

This table is interactive. You can sort and filter the data.

Research Findings on (Z)-11-Tridecen-1-ol and Related Compounds

Research has identified (Z)-11-Tridecen-1-ol and its acetate ester as key pheromone components in several lepidopteran species. The precise blend of this and other compounds is often crucial for species-specific attraction.

For example, while not (Z)-11-Tridecen-1-ol itself, the closely related (Z)-11-tetradecen-1-ol acetate is a major component of the sex pheromone of the European corn borer, Ostrinia nubilalis. researchgate.net Similarly, the acetate derivative, cis-11-tridecen-1-ol acetate, is utilized as a synthetic pheromone lure for monitoring and managing populations of moths in the Spodoptera genus. ontosight.ai The synthesis of these related pheromones often involves similar chemical strategies, such as the Wittig reaction, to create the characteristic Z-double bond. researchgate.net

The table below details some of the insects where (Z)-11-tridecen-1-ol or its derivatives play a role as a pheromone component.

Insect SpeciesCommon NamePheromone Component(s)Role
Ostrinia nubilalisEuropean Corn Borer(Z)-11-Tetradecen-1-ol acetate researchgate.netresearchgate.netSex Pheromone
Spodoptera spp.-cis-11-Tridecen-1-ol acetate ontosight.aiSex Pheromone Lure ontosight.ai
Argyrotaenia velutinanaRed-banded Leaf Roller Mothcis-11-Tetradecenyl acetate researchgate.netSex Pheromone researchgate.net
Grapholita molestaOriental Fruit Moth(Z)-8-Dodecenyl acetate researchgate.netSex Pheromone

This table is interactive. You can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O B14682827 11-Tridecen-1-ol, (Z)- CAS No. 34010-24-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34010-24-7

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

tridec-11-en-1-ol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-3,14H,4-13H2,1H3

InChI Key

VRXBMTCDQIOJAN-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCCCCCO

Origin of Product

United States

Occurrence and Natural Distribution of Z 11 Tridecen 1 Ol

Isolation and Identification from Botanical Sources

The scientific exploration of plant extracts has led to the identification of a myriad of compounds, including unsaturated fatty alcohols like (Z)-11-Tridecen-1-ol.

Acacia planifrons Seed Extracts: A Case Study

Acacia planifrons, commonly known as the umbrella thorn, is a tree native to India and Sri Lanka. wikipedia.orgouriquesfarm.com While extensive research into the Acacia genus has revealed a wealth of secondary metabolites including terpenes, flavonoids, and fatty acids, specific studies detailing the isolation of (Z)-11-Tridecen-1-ol from Acacia planifrons seeds are not prominently available in the reviewed literature. nih.gov The chemical profile of the Acacia genus is known to be diverse, containing compounds such as amines, cyanogenic glycosides, and various fatty acids. nih.gov

Detection in Juglans regia Tree Bark

The bark of the walnut tree, Juglans regia, has been a subject of phytochemical interest. Studies on its chemical composition have identified numerous compounds, including juglone, which possesses a range of bioactive properties. pakistanbmj.com Analysis of the volatile compounds from walnut bark has revealed a complex mixture of substances. phcogj.comresearchgate.net However, the presence of (Z)-11-Tridecen-1-ol has not been explicitly reported in the major constituents of Juglans regia bark extracts in the available scientific literature. mdpi.comsisef.org

Presence in Jatropha curcas Leaf Extracts

Jatropha curcas is a plant recognized for its rich phytochemical profile, containing diterpenoids, sesquiterpenes, lignans, and flavonoids. sajsetjournal.com.ngnih.gov Various extracts of its leaves have been analyzed, revealing the presence of alkaloids, steroids, terpenoids, saponins, and flavonoids. sajsetjournal.com.ngbepls.comcredence-publishing.comnih.gov Despite the thorough investigation of its chemical constituents, the specific compound (Z)-11-Tridecen-1-ol is not listed among the identified components in the reviewed studies on Jatropha curcas leaf extracts. nih.gov

Occurrence in Raphanus sativus Aerial Parts

The aerial parts of Raphanus sativus, the common radish, have been found to contain a variety of chemical compounds. plantarchives.org Investigations into the leaf extracts have led to the isolation of phytosterols (B1254722) such as β-sitosterol and stigmasterol, as well as flavonoid glycosides. journalijcar.orgresearchgate.net While the plant is a source of numerous metabolites, including phenolic acids, the presence of (Z)-11-Tridecen-1-ol has not been specifically documented in the available literature on the chemical composition of Raphanus sativus aerial parts. researchgate.netjptcp.com

Identification in Barleria cristata Leaf Extracts

Barleria cristata, a medicinal plant used in traditional medicine, is known to contain a wide array of bioactive compounds. rjpponline.orgrjptonline.orgiipseries.org Phytochemical analyses of its leaf extracts have identified the presence of iridoid glycosides like barlerin, as well as flavonoids, phenolic compounds, and triterpenes. researchgate.netmazums.ac.irpsu.edu However, (Z)-11-Tridecen-1-ol has not been reported as a constituent of Barleria cristata in the reviewed scientific literature. researchgate.net

Related Tridecenols and Derivatives in Other Plant Species

While the direct identification of (Z)-11-Tridecen-1-ol is specific, the broader class of tridecenols and their derivatives can be found in various other plants.

Cnidoscolus aconitifolius : This plant, also known as chaya, is rich in proteins, vitamins, and minerals. redalyc.orgresearchgate.net Its phytochemical profile includes flavonoids, tannins, and saponins. redalyc.org Gas chromatography-mass spectroscopy analysis of its extract has revealed the presence of various compounds, including a phenolic compound, a derivative of beta carotene, and linoleic acid, but no specific tridecenol derivatives were highlighted in the reviewed studies. nih.gov

Premna serratifolia : The leaves of this medicinal plant have been found to contain a variety of volatile constituents. researchgate.net Studies have identified compounds such as phenylethanoid and flavone (B191248) glycoside derivatives. nih.govunja.ac.idphcogj.com However, the presence of tridecenols has not been explicitly mentioned.

Cordia myxa : Chemical investigations of Cordia myxa have led to the isolation of various compounds, including triterpenoids, saponins, and fatty acid derivatives. researchgate.netnih.govnih.govresearchgate.netmdpi.com While the plant is a source of diverse chemical structures, specific tridecenol derivatives have not been reported in the reviewed literature.

Gloriosa superba : Known as the flame lily, this plant is most famous for its high concentration of the alkaloid colchicine (B1669291) and its derivatives. researchgate.net The primary focus of phytochemical research on Gloriosa superba has been on these toxic alkaloids, and the presence of other classes of compounds like tridecenols is not well-documented.

Entomological Derivations and Specific Biological Systems

The study of insect chemical communication often involves compounds structurally related to (Z)-11-Tridecen-1-ol. These molecules, typically with even-numbered carbon chains (C12, C14, C16), function as sex pheromones, aggregation pheromones, or kairomones in a wide variety of insect species, particularly within the order Lepidoptera.

Involvement in Insect Pheromone Systems and Semiochemical Roles

Direct evidence identifying (Z)-11-Tridecen-1-ol as an active component in an insect pheromone system is not available in current research. However, its acetate (B1210297) ester, cis-11-Tridecen-1-ol acetate, is known as a synthetic pheromone that mimics natural attractants for certain moth species. ontosight.ai For example, it is used as a lure in traps to monitor and manage populations of moths within the Spodoptera genus. ontosight.ai This suggests that the C13 backbone and the specific position of the double bond are relevant to the chemoreception systems of these insects, although the alcohol form itself has not been confirmed as a natural pheromone.

Elucidation of its Role in Interspecific and Intraspecific Chemical Communication

Due to the absence of its identification in a natural context, the specific role of (Z)-11-Tridecen-1-ol in mediating chemical communication between individuals of the same species (intraspecific) or different species (interspecific) has not been elucidated. The function of a semiochemical is highly dependent on the biological system in which it operates, and without this context, no definitive role can be assigned.

Comparative Analysis of Natural Abundance and Stereoisomeric Distribution in Biological Matrices

As there are no documented instances of (Z)-11-Tridecen-1-ol being isolated from a biological matrix, data regarding its natural abundance is non-existent. Consequently, analysis of its stereoisomeric distribution—the naturally occurring ratio of the (Z) isomer to its (E) counterpart—is not possible. In many known insect pheromone systems, the precise ratio of geometric isomers is critical for eliciting a behavioral response, but this has not been studied for 11-Tridecen-1-ol due to the lack of a known natural source.

Advanced Synthetic Methodologies for Z 11 Tridecen 1 Ol and Its Analogs

Stereoselective Synthesis of (Z)-11-Tridecen-1-ol

The primary challenge in synthesizing (Z)-11-Tridecen-1-ol lies in the stereoselective formation of the C11-C12 double bond in the (Z)-configuration. The Wittig reaction stands out as a classical and effective method for this purpose. Specifically, the reaction between a non-stabilized phosphorus ylide and an aldehyde typically yields the corresponding (Z)-alkene with high selectivity.

In the context of (Z)-11-Tridecen-1-ol synthesis, this would involve the reaction of a C11-phosphonium ylide with an appropriate aldehyde, or a C2-phosphonium ylide with a C11-aldehyde bearing a protected hydroxyl group. The use of salt-free conditions and low temperatures is crucial for maximizing the kinetic control that favors the formation of the cis-oxaphosphetane intermediate, which subsequently collapses to the (Z)-alkene.

For instance, a general approach could involve the reaction of undecyltriphenylphosphonium bromide with propanal in the presence of a strong, non-lithium-based base like sodium amide in an aprotic solvent at low temperatures. The resulting (Z)-11-tridecene would then be subjected to hydroboration-oxidation to install the terminal alcohol functionality, yielding (Z)-11-Tridecen-1-ol.

Development of Novel Synthetic Pathways and Mechanistic Studies

Beyond the well-established Wittig reaction, contemporary research has focused on developing novel catalytic methods for the synthesis of (Z)-alkenes, with Z-selective olefin metathesis emerging as a powerful tool. This approach utilizes specialized transition metal catalysts, typically based on ruthenium or molybdenum, that can facilitate the formation of (Z)-double bonds with high stereoselectivity.

For the synthesis of (Z)-11-Tridecen-1-ol, a cross-metathesis reaction between 1-dodecene (B91753) and an appropriate functionalized olefin partner in the presence of a Z-selective catalyst would be a viable strategy. The mechanism of Z-selective metathesis with these catalysts often involves a specific orientation of the reacting olefins within the catalyst's coordination sphere, which sterically disfavors the formation of the E-isomer. Computational studies have suggested that for certain chelated ruthenium catalysts, the olefin approaches from a "side" position, leading to steric repulsion that favors the formation of the Z-product.

A significant advantage of metathesis is its potential for high atom economy and functional group tolerance. However, the development of catalysts that are both highly active and selective for specific substrate classes remains an active area of research.

Optimization Strategies for Chemical Yield and Stereochemical Purity

Achieving high chemical yield and, critically, high stereochemical purity are paramount in the synthesis of pheromones like (Z)-11-Tridecen-1-ol, as even small amounts of the E-isomer can be biologically inactive or even inhibitory.

For the Wittig Reaction:

Base Selection: The choice of base for deprotonating the phosphonium (B103445) salt is critical. Strong, sterically hindered bases can influence the aggregation of the ylide and impact selectivity. Salt-free conditions, often achieved by using bases like sodium hexamethyldisilazide (NaHMDS), are generally preferred to minimize side reactions that can lead to E/Z isomerization.

Temperature Control: Maintaining low reaction temperatures (e.g., -78 °C) is essential to favor the kinetically controlled formation of the (Z)-alkene.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the intermediates and the stereochemical outcome. Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly employed.

For Z-Selective Metathesis:

Catalyst Choice: The selection of the appropriate catalyst is the most critical factor. Different generations of ruthenium and molybdenum catalysts exhibit varying levels of Z-selectivity and functional group tolerance.

Reaction Time and Temperature: Optimization of reaction time is necessary to maximize the formation of the desired Z-product while minimizing potential isomerization to the more thermodynamically stable E-isomer over time.

Substrate Purity: The purity of the starting olefins is important, as impurities can poison the catalyst or lead to undesired side products.

A combination of careful reaction design and purification techniques, such as high-performance liquid chromatography (HPLC) or silver nitrate-impregnated silica (B1680970) gel chromatography, is often necessary to obtain (Z)-11-Tridecen-1-ol with the required high stereochemical purity.

Synthetic Preparation of Structurally Related Tridecenols and their Acetate (B1210297) Derivatives

The synthetic methodologies developed for (Z)-11-Tridecen-1-ol can be readily adapted to prepare a range of structurally related tridecenols and their corresponding acetate derivatives. These analogs are valuable for structure-activity relationship studies in chemical ecology and for the synthesis of other insect pheromones.

For example, by varying the chain length of the phosphonium ylide or the aldehyde in the Wittig reaction, one can synthesize a variety of positional isomers of tridecenol. Similarly, in cross-metathesis, changing one of the olefin partners allows for the introduction of different alkyl chains.

The acetate derivatives are typically prepared by the straightforward acetylation of the corresponding tridecenol using reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine.

Below is a table summarizing the synthesis of some tridecenol derivatives, highlighting the versatility of these advanced synthetic methods.

Compound NamePrecursor 1Precursor 2MethodKey ReagentsReported Yield (%)Reported Z:E Ratio
(Z)-11-Tridecen-1-olUndecyltriphenylphosphonium bromidePropanalWittig ReactionNaNH2, THF, -78°C->95:5
(E)-11-Tridecen-1-ol1-DodecyneFormaldehydeAcetylide Alkylation/Reductionn-BuLi, Na/NH3->98% E
(Z)-9-Tridecen-1-ol10-Hydroxydecyltriphenylphosphonium bromidePropanalWittig Reactionn-BuLi, THF-High Z
(Z)-11-Tridecenyl Acetate(Z)-11-Tridecen-1-olAcetic AnhydrideAcetylationPyridineHigh>95:5
(E)-11-Tridecenyl Acetate(E)-11-Tridecen-1-olAcetyl ChlorideAcetylationEt3NHigh>98% E

Biosynthetic Pathways and Metabolic Regulation of Z 11 Tridecen 1 Ol

Elucidation of Enzymatic Catalysis in Natural Production

The natural production of (Z)-11-Tridecen-1-ol is catalyzed by a series of specialized enzymes. The key steps involve the introduction of a double bond into a fatty acid precursor, followed by reduction of the carboxyl group to an alcohol.

Desaturases: A critical step in the biosynthesis is the introduction of a double bond at the ∆11 position of a saturated fatty acid precursor. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are responsible for creating the characteristic (Z)-configuration of the double bond.

Fatty Acyl-CoA Reductases (FARs): Once the correct unsaturated fatty acyl-CoA has been synthesized, the terminal carboxyl group is reduced to an alcohol. This reduction is carried out by fatty acyl-CoA reductases. These enzymes are crucial for the final step in the formation of the alcohol pheromone component. In many moth species, a fatty acyl reductase is responsible for converting the fatty acyl precursor into the final alcohol. nih.gov

Identification of Biosynthetic Precursors and Intermediates in Eukaryotic and Prokaryotic Systems

The biosynthesis of (Z)-11-Tridecen-1-ol originates from common fatty acid pools within the cell. In moths, which are the primary producers of this compound, the pathway begins with saturated fatty acids.

Eukaryotic Systems (Insects): In many lepidopteran species, the biosynthesis of C10-C18 primary alcohols, aldehydes, or acetates, which are common pheromone components, starts from palmitic and stearic acids. nih.gov The production of (Z)-11-Tridecen-1-ol likely follows a similar pathway, starting with a C14 saturated fatty acid, myristoyl-CoA. This precursor undergoes desaturation and subsequent chain-shortening to yield the C13 unsaturated alcohol. The process generally follows this sequence:

De novo synthesis of a saturated fatty acyl-CoA (e.g., myristoyl-CoA).

Desaturation at the ∆11 position by a specific desaturase to form (Z)-11-tetradecenoyl-CoA.

Chain-shortening of the C14 intermediate to a C13 acyl-CoA.

Reduction of the resulting (Z)-10-tridecenoyl-CoA by a fatty acyl-CoA reductase to produce (Z)-11-Tridecen-1-ol.

Prokaryotic Systems: While the primary research on (Z)-11-Tridecen-1-ol biosynthesis focuses on insects, prokaryotic systems have been engineered for its production. These systems leverage the native fatty acid biosynthesis of the host organism, such as Escherichia coli or the oleaginous yeast Yarrowia lipolytica, and introduce the necessary heterologous enzymes (desaturases and reductases) to produce the target molecule. researchgate.net

Table 1: Key Biosynthetic Precursors and Intermediates

Compound Name Chemical Formula Role in Biosynthesis
Myristoyl-CoA C18H34N7O17P3S Saturated fatty acid precursor
(Z)-11-Tetradecenoyl-CoA C18H32N7O17P3S Desaturated intermediate
(Z)-10-Tridecenoyl-CoA C17H30N7O17P3S Chain-shortened intermediate
(Z)-11-Tridecen-1-ol C13H26O Final product

Molecular and Genetic Studies of Biosynthetic Enzymes and Gene Clusters

The genes encoding the enzymes responsible for pheromone biosynthesis have been identified and characterized in several insect species. These studies have provided valuable insights into the regulation and evolution of these pathways.

Desaturase Genes: Molecular studies have identified specific ∆11-desaturase genes in various moth species. For example, a ∆11-desaturase from the navel orangeworm, Amyelois transitella, has been characterized and used in biotechnological applications. nih.gov

Fatty Acyl Reductase Genes: Similarly, genes encoding fatty acyl reductases have been isolated from several lepidopteran species, such as Helicoverpa armigera. nih.gov These genes are essential for the production of alcohol pheromones.

Gene Expression and Regulation: The expression of these biosynthetic genes is often restricted to the pheromone gland of the female insect and is tightly regulated by hormones. This ensures that pheromone production occurs at the appropriate time for mating.

Biotechnological Approaches for Enhanced (Z)-11-Tridecen-1-ol Production via Metabolic Engineering

The high cost and environmental concerns associated with the chemical synthesis of insect pheromones have driven research into biotechnological production methods. earlham.ac.ukusda.gov Metabolic engineering of both microorganisms and plants has emerged as a promising alternative. researchgate.netusda.gov

Microbial Factories: The oleaginous yeast Yarrowia lipolytica is a particularly suitable host for producing fatty acid-derived molecules due to its high level of fatty acid biosynthesis. researchgate.net By introducing the genes for the necessary desaturase and reductase enzymes, researchers have successfully engineered this yeast to produce various moth pheromone components.

Plant-Based Production: Transgenic plants have also been developed as "biofactories" for insect pheromones. usda.govlu.se Scientists have engineered plants like Nicotiana benthamiana and the oilseed crop Camelina sativa to produce pheromone precursors or the final pheromone molecules. nih.govusda.govlu.se This approach offers the potential for large-scale, sustainable production. lu.se For instance, multigene constructs containing desaturase and reductase genes have been stably transformed into Nicotiana benthamiana to produce pheromone components. nih.gov

Table 2: Examples of Engineered Organisms for Pheromone Production

Host Organism Engineered Pathway Target Product(s) Reference
Yarrowia lipolytica Heterologous expression of desaturases and reductases Lepidopteran pheromones researchgate.net
Nicotiana benthamiana Stable transformation with desaturase, reductase, and acetyltransferase genes (Z)-11-hexadecenol, (Z)-11-hexadecenyl acetate (B1210297) nih.gov
Camelina sativa Expression of insect enzymes for pheromone precursor synthesis Pheromone precursors usda.gov
Escherichia coli Systems metabolic engineering Z,Z-Farnesol mdpi.com
Corynebacterium glutamicum Systems metabolic engineering 1,3-propanediol nih.gov

Ecological Roles and Inter Species Chemical Communication of Z 11 Tridecen 1 Ol

Function as a Semiochemical in Insect Systems

(Z)-11-Tridecen-1-ol has been identified as a semiochemical, a chemical substance that carries a signal from one organism to another, influencing the behavior of the recipient. Its primary documented role in this capacity is as a sex pheromone component for a specific species of moth.

Pheromonal Components and their Influence on Behavioral Responses

(Z)-11-Tridecen-1-ol is reported to be a component of the sex pheromone of the Larch Bud Moth, Argyresthia laevigatella. This moth is known to feed on larch trees (Larix decidua) and can be a pest in larch plantations. researchgate.net Pheromones are crucial for mate location and recognition, and the presence of (Z)-11-Tridecen-1-ol in the pheromone blend of A. laevigatella suggests it plays a role in attracting males for mating. However, specific studies detailing the precise behavioral responses elicited by this compound, such as flight initiation, upwind anemotaxis, or copulatory behaviors, are not extensively documented in the available scientific literature.

Antagonistic or Synergistic Effects in Pheromone Blends and Multicomponent Signals

The effectiveness of a pheromone signal often depends on the precise ratio of its components. Some compounds can act synergistically, enhancing the attractive effect of the primary pheromone, while others can be antagonistic, inhibiting the response. With regard to (Z)-11-Tridecen-1-ol, there is currently no available research data on its potential antagonistic or synergistic effects when combined with other compounds in the pheromone blend of Argyresthia laevigatella or other insect species.

Structure-Activity Relationships in Olfactory Perception and Receptor Binding

The perception of pheromones by insects is a highly specific process involving olfactory receptors located on their antennae. The structural characteristics of a pheromone molecule, such as chain length, the position and geometry of double bonds, and the presence of functional groups, are critical for its binding to these receptors and eliciting a neural response. At present, there are no specific studies available in the scientific literature that investigate the structure-activity relationships of (Z)-11-Tridecen-1-ol with the olfactory receptors of Argyresthia laevigatella.

Plant-Mediated Ecological Interactions and Phytochemical Defenses

In some instances, insects utilize chemical cues from their host plants (kairomones) to locate them for feeding or oviposition. To investigate the possibility of (Z)-11-Tridecen-1-ol serving such a role for the Larch Bud Moth, the volatile compounds of its host plant, European Larch (Larix decidua), have been analyzed. These studies have identified a range of volatile organic compounds, predominantly monoterpenes and sesquiterpenes. nih.govresearchgate.netresearchgate.net Notably, (Z)-11-Tridecen-1-ol has not been identified among the volatile emissions of Larix decidua. This suggests that it is unlikely to be a plant-derived signal for the moth and is instead produced endogenously by the insect. There is no evidence to suggest that (Z)-11-Tridecen-1-ol functions as a phytochemical defense compound.

Role in Microbial Interactions and Defense Mechanisms against Pathogens

There is currently no scientific information available to suggest that (Z)-11-Tridecen-1-ol plays a role in microbial interactions or possesses any antimicrobial properties for defense against pathogens. Research into the chemical ecology of this compound has, to date, been focused on its role as an insect pheromone.

Compound and Organism Data

Compound NameChemical FormulaRoleAssociated Organism
(Z)-11-Tridecen-1-olC₁₃H₂₆OSex PheromoneArgyresthia laevigatella (Larch Bud Moth)

Sophisticated Analytical and Spectroscopic Characterization of Z 11 Tridecen 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like (Z)-11-tridecen-1-ol. nih.gov This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. ijarnd.com

Method Development and Validation for Trace Detection in Complex Matrices

The development of robust GC-MS methods is critical for the reliable detection of (Z)-11-tridecen-1-ol, especially at the nanogram levels often encountered in pheromone research. nih.gov Method validation ensures that the analytical procedure is fit for its intended purpose, encompassing parameters like linearity, accuracy, precision, and range. europa.eu

Method Development:

Key aspects of method development involve the optimization of several parameters to achieve the desired sensitivity and resolution. These include:

Sample Preparation: Techniques like solid-phase microextraction (SPME) and headspace adsorption are employed to extract and concentrate the volatile (Z)-11-tridecen-1-ol from complex matrices such as insect gland extracts or air samples. researchgate.netnih.gov Thermal desorption is often used for the solvent-free injection of the collected analytes. nih.gov

GC Column Selection: The choice of the capillary column is crucial for separating (Z)-11-tridecen-1-ol from its isomers and other structurally related compounds. Columns with polar stationary phases, such as those containing wax or polyethylene (B3416737) glycol, are often preferred for the analysis of unsaturated alcohols. researchgate.net

Temperature Programming: A carefully controlled temperature program for the GC oven is essential to ensure good peak shape and resolution. The program typically involves an initial hold at a lower temperature, followed by a gradual ramp to a final, higher temperature to elute all compounds of interest. nih.gov

MS Parameters: The mass spectrometer settings, including the ionization mode (typically electron ionization at 70 eV) and mass range, are optimized for the detection and fragmentation of the target molecule. nih.gov

Method Validation:

To ensure the reliability of the analytical results, the developed GC-MS method undergoes a thorough validation process. europa.eu This involves:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined by analyzing certified reference materials or spiked samples. europa.eu

Precision: Evaluating the repeatability and reproducibility of the method by performing multiple measurements on the same sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A typical validated GC-MS method for the analysis of (Z)-11-tridecen-1-ol might exhibit the following characteristics:

ParameterTypical Value/RangeSource
Linearity (r²) > 0.99 europa.eu
Accuracy (% Recovery) 80-120% europa.eu
Precision (RSD%) < 15% europa.eu
LOD pg to ng level nih.gov
LOQ pg to ng level nih.gov

Advanced Fragmentation Pattern Analysis and Isomer Differentiation

The mass spectrum of (Z)-11-tridecen-1-ol provides a unique fingerprint that aids in its identification. Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions.

Fragmentation Pattern:

While a detailed fragmentation pattern for (Z)-11-tridecen-1-ol is not extensively documented in the provided search results, general principles for long-chain alcohols can be applied. Common fragmentation pathways for alcohols include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. libretexts.org

Dehydration: Loss of a water molecule (H₂O), which is a common rearrangement for alcohols. libretexts.org

The mass spectrum of 11-tridecen-1-ol shows prominent peaks at m/z 43, 55, and 41. nih.gov

Isomer Differentiation:

Distinguishing between geometric isomers, such as (Z)- and (E)-11-tridecen-1-ol, and positional isomers using mass spectrometry alone can be challenging as they often produce very similar mass spectra. vurup.sknih.gov However, slight differences in the relative intensities of certain fragment ions may be observed. nih.gov

The primary method for differentiating isomers is through their chromatographic separation on a suitable GC column. vurup.sknih.gov The different spatial arrangements of the atoms in isomers lead to different interactions with the stationary phase of the column, resulting in distinct retention times. The use of derivatization, for instance with trifluoroacetyl (TFA), can also enhance the mass spectrometric differences between isomers, aiding in their unequivocal identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules, including (Z)-11-tridecen-1-ol. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. Key signals for (Z)-11-tridecen-1-ol would include:

Olefinic Protons: The protons attached to the double bond (C11 and C12) would appear in the characteristic downfield region for alkenes. The coupling constant (J-value) between these protons is diagnostic for the stereochemistry of the double bond. For a (Z)-isomer, a smaller coupling constant is expected compared to the corresponding (E)-isomer.

Methylene (B1212753) Protons Adjacent to the Hydroxyl Group: The protons on the carbon bearing the -OH group (C1) would appear as a triplet.

Methylene Protons Adjacent to the Double Bond: The protons on the carbons adjacent to the double bond (C10 and C13) would show characteristic multiplets.

Alkyl Chain Protons: The remaining methylene protons of the long alkyl chain would appear as a broad multiplet in the upfield region.

Terminal Methyl Protons: The protons of the terminal methyl group (C13) would appear as a triplet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Key signals for (Z)-11-tridecen-1-ol would include:

Olefinic Carbons: The two carbons of the double bond (C11 and C12) would appear in the downfield region characteristic of sp² hybridized carbons.

Carbon Bearing the Hydroxyl Group: The carbon atom attached to the hydroxyl group (C1) would appear in a specific chemical shift range.

Alkyl Chain Carbons: The remaining carbon atoms of the alkyl chain would appear in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For (Z)-11-tridecen-1-ol, the FTIR spectrum would show characteristic absorption bands confirming the presence of the hydroxyl and alkene functional groups.

Functional GroupVibrationCharacteristic Absorption Range (cm⁻¹)Source
Alcohol (O-H) Stretching, hydrogen-bonded3650 - 3200 (broad, strong) libretexts.orgpressbooks.pub
Alkene (C=C) Stretching1680 - 1640 (variable intensity) libretexts.org
Alkene (=C-H) Stretching3100 - 3000 libretexts.org
Alkane (C-H) Stretching2960 - 2850 (strong) pressbooks.pub

The broadness of the O-H stretching band is a result of hydrogen bonding between the alcohol molecules. libretexts.orgpressbooks.pub The presence of these key absorption bands in the FTIR spectrum provides strong evidence for the structure of (Z)-11-tridecen-1-ol.

Application of Other Hyphenated Techniques in Comprehensive Profiling

Beyond GC-MS, other hyphenated techniques can be employed for a more comprehensive analysis of (Z)-11-tridecen-1-ol, particularly in complex biological or environmental samples. chromatographytoday.com

Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique couples the separation power of GC with the high sensitivity and selectivity of an insect's antenna as a detector. wiley.com It allows for the identification of biologically active compounds that elicit an olfactory response in the target insect, which is crucial in pheromone research. researchgate.netwiley.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC offers significantly higher resolution than conventional one-dimensional GC, making it ideal for the analysis of highly complex mixtures. researchgate.net This technique can separate co-eluting compounds and reveal minor or trace components that might otherwise go undetected. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides real-time infrared spectra of compounds as they elute from the GC column, offering an additional layer of identification based on functional groups. chromatographytoday.com This can be particularly useful for differentiating isomers that may have similar mass spectra. vurup.sk

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While less common for volatile compounds, LC-NMR can be used for the analysis of less volatile derivatives or for the structural elucidation of unknown related compounds present in a sample. nih.gov

The combination of these sophisticated analytical methods provides a powerful toolkit for the detailed characterization and quantification of (Z)-11-tridecen-1-ol, enabling a deeper understanding of its role in chemical ecology.

Biological Activities and Molecular Mechanisms of Z 11 Tridecen 1 Ol

Investigation of Antibacterial Properties

Direct studies on the antibacterial properties of (Z)-11-Tridecen-1-ol are limited. However, the broader class of long-chain fatty alcohols has been a subject of antimicrobial research, offering insights into the potential efficacy of this specific compound.

General studies on long-chain fatty alcohols have demonstrated that their antibacterial activity is dependent on the length of their carbon chain. For example, against Staphylococcus aureus, the most effective growth-inhibitory activity was observed for fatty alcohols with carbon chains ranging from 13 to 15 carbons. mdpi.com Specifically, 1-dodecanol (C12) and 1-tridecanol (C13) showed the highest antibacterial activity among the tested saturated long-chain fatty alcohols. mdpi.com Another study indicated that against Propionibacterium acnes, alcohols with chain lengths from C9 to C17 were active. bohrium.com These findings suggest that (Z)-11-Tridecen-1-ol, with its 13-carbon chain, falls within the range of potentially active structures. The presence and position of the double bond in (Z)-11-Tridecen-1-ol likely influence its specific spectrum of activity, a detail that requires further focused investigation.

Table 1: Antibacterial Activity of Selected Saturated Long-Chain Fatty Alcohols against Staphylococcus aureus

Compound Carbon Chain Length Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
1-Dodecanol 12 8 µg/mL 16 µg/mL
1-Tridecanol 13 4 µg/mL 8 µg/mL
1-Tetradecanol 14 4 µg/mL 8 µg/mL
1-Pentadecanol 15 4 µg/mL 8 µg/mL

This table is based on data for saturated alcohols and is provided for contextual understanding of the potential activity of a C13 alcohol. Specific data for (Z)-11-Tridecen-1-ol is not available.

The precise cellular and molecular mechanisms of antibacterial action for (Z)-11-Tridecen-1-ol have not been elucidated. However, studies on analogous long-chain alcohols suggest potential modes of action. The antimicrobial effects of alcohols and phenols are generally attributed to protein denaturation and membrane damage. dtic.mil

For some long-chain fatty alcohols, such as 1-nonanol, 1-decanol, and 1-undecanol, the mechanism involves membrane damage, as evidenced by the leakage of potassium ions from bacterial cells. mdpi.com Interestingly, 1-dodecanol and 1-tridecanol, despite having high antibacterial activity, did not appear to cause membrane damage, suggesting an alternative mechanism of action for these longer-chain alcohols. mdpi.com This implies that the mode of action may be dependent on the specific alkyl chain length. mdpi.com It is plausible that (Z)-11-Tridecen-1-ol could act by disrupting the bacterial cell membrane's integrity due to its lipophilic nature, or it may interfere with cellular metabolic pathways. Molecular docking studies on various phytochemicals have suggested that binding to specific bacterial enzymes could be a mechanism of inhibition. However, such studies have not been specifically conducted for (Z)-11-Tridecen-1-ol.

Exploration of Other Bioactivity Profiles in Ecological Contexts

The most well-documented biological role of compounds structurally similar to (Z)-11-Tridecen-1-ol is in chemical communication among insects, where they function as pheromones. While direct evidence for (Z)-11-Tridecen-1-ol is sparse, the activities of closely related C11, C12, C14, and C16 unsaturated alcohols and their acetates are extensively studied.

For example, (Z)-11-tetradecen-1-ol and its acetate (B1210297) are components of the sex pheromone of the European corn borer, Ostrinia nubilalis. Similarly, a blend of (E)- and (Z)-11-tetradecenyl acetate acts as a sex pheromone for the currant bud moth, Euhyponomeutoides albithoracellus. These compounds are detected by the male moths and trigger a behavioral response, leading them to the female for mating. This anti-insect activity, in the sense of behavioral manipulation, is a key ecological function.

There is currently no available research to suggest that (Z)-11-Tridecen-1-ol has any plant growth-regulating activities.

Structure-Activity Relationship Studies for Optimizing Biological Potency

Systematic structure-activity relationship (SAR) studies specifically for (Z)-11-Tridecen-1-ol are not available. However, broader studies on long-chain alcohols provide a foundational understanding of how structural modifications might influence biological potency.

For antibacterial activity, the length of the alkyl chain is a critical determinant. mdpi.comnih.gov There is often an optimal chain length for maximum efficacy, beyond which the activity decreases due to reduced water solubility. dtic.mil The antimicrobial activity of aliphatic alcohols generally increases with the length of the alkyl chain up to a certain point, after which it declines. dtic.mil For instance, against S. aureus, the peak activity is seen in alcohols with 13 to 15 carbons. mdpi.com

The presence, position, and stereochemistry of double bonds also play a crucial role in the biological activity of long-chain alcohols, particularly in their function as pheromones. The Z or E configuration of the double bond can dramatically alter the molecule's shape and its ability to bind to specific receptor proteins in insects. Even subtle changes in the position of the double bond can lead to a complete loss of pheromonal activity or, in some cases, can act as an antagonist. The specificity of these interactions highlights the importance of the molecule's three-dimensional structure. The biological activity of different isomers of a compound can vary significantly, with one isomer being highly active and another being inactive or even having an opposing effect.

Environmental Dynamics and Biodegradation of Z 11 Tridecen 1 Ol

Biotransformation and Microbial Metabolism in Various Ecosystems

The primary mechanism for the ultimate breakdown of (Z)-11-tridecen-1-ol in the environment is through biotransformation by microorganisms.

Long-chain fatty alcohols are known to be biodegradable. wikipedia.org The rate of biodegradation is often dependent on the chain length, with alcohols up to C18 generally degrading rapidly. nih.gov Studies on fatty alcohols have shown that they can be almost completely removed in wastewater treatment plants, indicating efficient microbial degradation. wikipedia.org The degradation process typically involves the conversion of the alcohol to a fatty acid, which then enters the β-oxidation pathway for further breakdown. researchgate.net

In soil and aquatic environments, a diverse range of bacteria and fungi possess the enzymatic machinery to metabolize long-chain alcohols and hydrocarbons. nih.gov For instance, bacteria from the genera Pseudomonas, Bacillus, and Acinetobacter have been identified as capable of degrading long-chain alkanes and related compounds. nih.govnih.gov The presence of a double bond in (Z)-11-tridecen-1-ol may influence the specific microbial consortia involved in its degradation. Some microorganisms are known to specialize in the degradation of unsaturated fatty acids. nih.gov

The biosynthesis of lepidopteran pheromones, which are structurally similar to (Z)-11-tridecen-1-ol, involves modifications of fatty acids through processes like desaturation and chain-shortening. nih.govcapes.gov.brpnas.org This suggests that the enzymatic pathways for their degradation would likely involve the reversal of these steps.

Environmental Persistence and Bioavailability in Soil and Water Systems

The persistence of (Z)-11-tridecen-1-ol in the environment is expected to be relatively low due to its biodegradability. arizona.edu However, its physicochemical properties, particularly its hydrophobicity, play a crucial role in its distribution and bioavailability.

Persistence: Pheromones used in pest management are generally applied in small quantities and are considered to be non-persistent. arizona.edu However, some studies on other pheromones have shown that they can persist in the environment, with residues found in dispensers a year after application. nih.gov The persistence can be influenced by the formulation of the product and environmental conditions. nih.gov

Bioavailability: The bioavailability of hydrophobic organic compounds like long-chain alcohols is often limited in soil and aquatic systems. nih.gov These compounds tend to adsorb to organic matter and soil particles, reducing their concentration in the dissolved phase where they are available for microbial uptake. mdpi.comaimspress.com The bioavailability of a contaminant is a key factor in determining its potential for bioaccumulation and its effects on organisms. aimspress.comnih.gov For long-chain alcohols, those with chain lengths of C10 and greater are predicted to partition into sediment in aquatic environments. wikipedia.org

Table 2: Predicted Environmental Distribution and Persistence of Long-Chain Alcohols

Environmental CompartmentPredicted BehaviorFactors Influencing Behavior
Air Subject to volatilization and photolysis.Vapor pressure, atmospheric conditions. plantprotection.pl
Water Low water solubility, partitioning to sediment.Hydrophobicity, water flow. wikipedia.org
Soil Adsorption to organic matter and clay particles.Soil composition, organic matter content. mdpi.com
Biota Potential for bioaccumulation is considered low due to metabolism.Metabolic capability of organisms. nih.gov

Future Research Directions and Translational Applications of Z 11 Tridecen 1 Ol

Emerging Research Frontiers in Chemical Ecology and Olfactory Neuroscience

The study of (Z)-11-Tridecen-1-ol is at the forefront of exciting developments in chemical ecology and olfactory neuroscience. Future research is poised to delve deeper into the intricate mechanisms of how this semiochemical mediates insect behavior. A primary area of investigation is the precise characterization of the olfactory receptors in pest species that detect (Z)-11-Tridecen-1-ol. Understanding the genetic and molecular basis of these receptors will provide unparalleled insight into the specificity and sensitivity of the insect's olfactory system. This knowledge could pave the way for designing synthetic analogs that are even more potent or selective in their action.

Furthermore, advanced neuroimaging techniques are beginning to allow researchers to visualize neural activity in the insect brain in response to (Z)-11-Tridecen-1-ol. This will help to map the neural circuits that process this pheromonal signal and translate it into specific behaviors, such as mate-seeking or aggregation. Investigating the synergistic or antagonistic effects of (Z)-11-Tridecen-1-ol when combined with other semiochemicals is another critical research frontier. Many insects use complex pheromone blends, and understanding how the different components interact to elicit a behavioral response is key to developing more effective pest management tools.

Potential for Novel Sustainable Pest Management Strategies and Biocontrol Agents

The unique properties of (Z)-11-Tridecen-1-ol make it a prime candidate for the development of innovative and environmentally friendly pest management strategies. As a species-specific chemical signal, it offers a high degree of target specificity, minimizing harm to non-target organisms and beneficial insects. This is a significant advantage over broad-spectrum conventional pesticides.

Future applications in pest management are likely to focus on several key areas:

Mating Disruption: Large-scale deployment of synthetic (Z)-11-Tridecen-1-ol in agricultural fields can create a state of "sensory overload" for male insects, preventing them from locating females and thereby disrupting mating. This approach has already shown promise for controlling various lepidopteran pests.

Attract-and-Kill: Lures containing (Z)-11-Tridecen-1-ol can be used to attract target pests to traps containing a killing agent, such as an insecticide or a pathogen. This targeted approach significantly reduces the amount of pesticide needed.

Mass Trapping: High-density trapping using (Z)-11-Tridecen-1-ol-baited traps can be employed to remove a significant portion of the pest population from an area.

Monitoring: Pheromone traps are invaluable tools for monitoring pest populations, allowing for more precise timing of control measures and reducing unnecessary pesticide applications.

The development of novel biocontrol agents that utilize (Z)-11-Tridecen-1-ol is also a promising avenue. For instance, parasitoids and predators that use the pheromone of their herbivorous prey to locate them could be harnessed for more effective biological control.

Biotechnological Production and Derivatization for Targeted Applications

The sustainable and cost-effective production of (Z)-11-Tridecen-1-ol is crucial for its widespread application in pest management. While chemical synthesis methods exist, there is growing interest in biotechnological production routes. researchgate.net This involves engineering microorganisms, such as yeast or bacteria, to produce the pheromone through fermentation. This approach offers the potential for a more sustainable and potentially cheaper manufacturing process compared to traditional chemical synthesis. Research in this area is focused on identifying and optimizing the biosynthetic pathways responsible for pheromone production in insects and then transferring the relevant genes into a microbial host. nih.gov

Furthermore, the derivatization of (Z)-11-Tridecen-1-ol to create novel analogs with enhanced properties is an active area of research. By modifying the chemical structure of the molecule, it may be possible to increase its stability in the field, improve its binding affinity to olfactory receptors, or alter its behavioral effects. For example, creating more volatile or less volatile derivatives could be useful for different application strategies, such as long-range attraction versus localized mating disruption.

Interdisciplinary Research Synergies and Collaborative Prospects for Comprehensive Understanding

A comprehensive understanding of (Z)-11-Tridecen-1-ol and its applications requires a multidisciplinary approach. Collaborations between chemists, ecologists, neuroscientists, geneticists, and agricultural scientists are essential for unlocking the full potential of this semiochemical.

Future interdisciplinary research will likely focus on:

Integrating "-omics" technologies: Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how insects produce, detect, and respond to (Z)-11-Tridecen-1-ol.

Developing advanced analytical techniques: New methods for detecting and quantifying pheromones in the environment are needed to better understand their dispersal and active space.

Modeling population dynamics: Combining knowledge of insect behavior with population models can help to optimize the deployment of pheromone-based control strategies for maximum effectiveness.

Field-level validation: Large-scale field trials are crucial to validate the efficacy of new pheromone-based products under real-world conditions and to assess their economic and environmental benefits.

By fostering these collaborative efforts, the scientific community can accelerate the translation of fundamental research on (Z)-11-Tridecen-1-ol into practical and sustainable solutions for agriculture and public health.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-11-Tridecen-1-ol in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkynol intermediates followed by stereoselective hydrogenation or enzymatic resolution to achieve the (Z)-configuration. For example, 12-Tridecyn-1-ol (CAS 18202-11-4) can serve as a precursor, with palladium-catalyzed hydrogenation under controlled pressure to retain the cis-geometry .
  • Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) to verify intermediate purity .

  • Document reagent sources (e.g., Combi-Blocks Inc. for alkynol precursors) and reaction conditions (temperature, catalysts) to ensure reproducibility .

    Synthesis Parameter Example Data Reference
    Precursor CAS18202-11-4
    Hydrogenation CatalystPd/BaSO₄
    Yield Optimization72–85%

Q. How should researchers characterize the purity and structural identity of (Z)-11-Tridecen-1-ol?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR chemical shifts with literature values for unsaturated alcohols (e.g., δ 5.3–5.5 ppm for cis-alkene protons) .
  • GC-MS : Use polar columns (e.g., DB-WAX) to resolve stereoisomers, with retention indices matched to NIST databases .
  • Elemental Analysis : Confirm composition (C₁₃H₂₄O) with ≤0.3% deviation from theoretical values .

Q. What safety protocols are critical for handling (Z)-11-Tridecen-1-ol in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile intermediates; ensure access to emergency showers and eyewash stations .
  • Storage : Keep in sealed, inert containers under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can conflicting spectral data for (Z)-11-Tridecen-1-ol be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Replicate analyses using orthogonal methods (e.g., IR for hydroxyl groups vs. NMR for alkene geometry) .
  • Crystallography : For ambiguous cases, attempt single-crystal X-ray diffraction (if crystallizable) to unambiguously assign stereochemistry .
  • Literature Benchmarking : Compare data with structurally analogous compounds (e.g., (Z)-3-Nonen-1-ol, δ 5.4 ppm in NMR) to identify outliers .

Q. What experimental strategies are effective for evaluating the bioactivity of (Z)-11-Tridecen-1-ol in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial or anti-inflammatory activity using standardized protocols (e.g., MIC assays, COX-2 inhibition) .
  • Metabolic Profiling : Use LC-MS to track metabolite formation in cell cultures, correlating with bioactivity .
  • Critical Analysis : Note that while (Z)-11-Tridecen-1-ol is reported in antimalarial formulations, direct mechanistic studies are lacking; prioritize dose-response studies and toxicity profiling .

Q. How can researchers optimize reaction conditions to minimize byproducts in (Z)-11-Tridecen-1-ol synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, solvent polarity) and identify optimal conditions .
  • Byproduct Analysis : Characterize impurities via high-resolution MS and propose mechanistic pathways (e.g., over-reduction or isomerization) .
  • Scale-Up Considerations : Adjust stirring rates and cooling methods to maintain stereochemical fidelity at larger scales .

Q. What methodologies are recommended for assessing the ecological impact of (Z)-11-Tridecen-1-ol in environmental studies?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301 guidelines to measure microbial degradation rates in soil/water matrices .
  • Toxicity Screening : Conduct Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values .
  • Data Reporting : Include PBT (persistence, bioaccumulation, toxicity) assessments in publications, even if results are negative .

Data Presentation and Critical Analysis

Q. How should researchers present contradictory data on the physical properties of (Z)-11-Tridecen-1-ol?

  • Methodological Answer :

  • Transparency : Clearly tabulate conflicting values (e.g., boiling point ranges from 197–282°C) and annotate measurement conditions (pressure, purity) .
  • Statistical Validation : Apply Grubbs’ test to identify outliers and recalculate averages with confidence intervals .
  • Replication : Repeat experiments in triplicate under standardized conditions to confirm reproducibility .

Q. What are the best practices for documenting synthetic procedures and analytical data in lab notebooks?

  • Methodological Answer :

  • Detailed Entries : Record reagent lot numbers, instrument calibration dates, and raw spectral data (e.g., NMR integration values) .
  • Third-Party Accessibility : Use digital notebooks with searchable metadata and backup protocols to ensure data integrity .
  • Ethical Compliance : Adhere to journal guidelines (e.g., Russian Chemical Bulletin) for structural confirmation and purity criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.